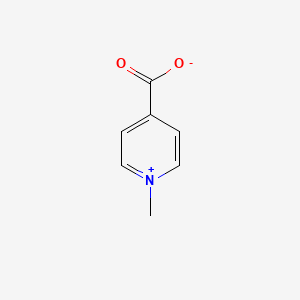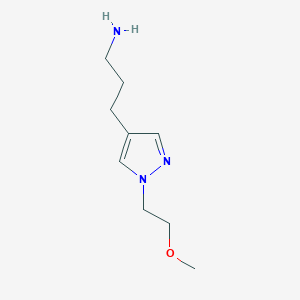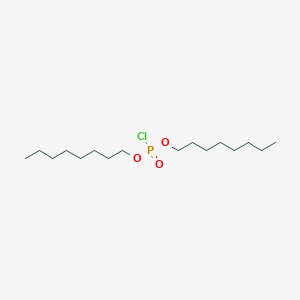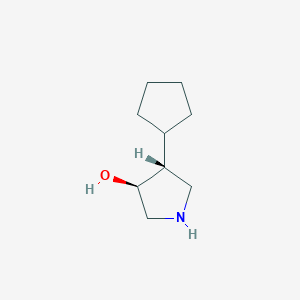
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The compound this compound is characterized by its cyclopentyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For example, the compound can be synthesized via a lipase-mediated resolution protocol, which provides high enantiomeric excess . Another approach involves the use of ring-closing metathesis followed by stereoselective reduction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Wirkmechanismus
The mechanism of action of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit human ornithine aminotransferase, which is involved in the metabolism of amino acids . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be compared with other similar compounds, such as:
(3R,4S)-4-Cyclopentylpyrrolidin-3-ol: A stereoisomer with different biological activity and properties.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures but different biological activities.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopentyl group, which imparts unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(3S,4R)-4-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2/t8-,9+/m0/s1 |
InChI-Schlüssel |
RFXPATVGGGEOCZ-DTWKUNHWSA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H]2CNC[C@H]2O |
Kanonische SMILES |
C1CCC(C1)C2CNCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)

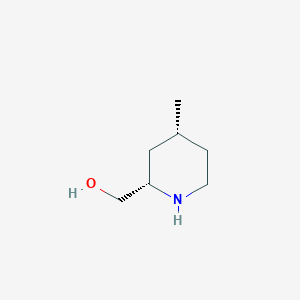
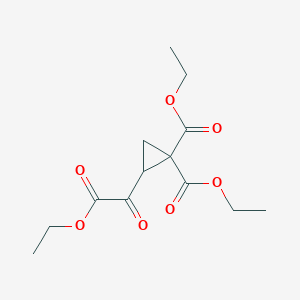
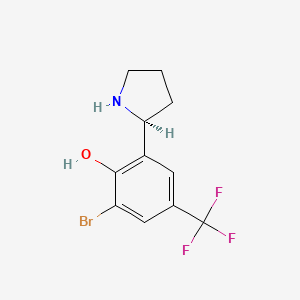

![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
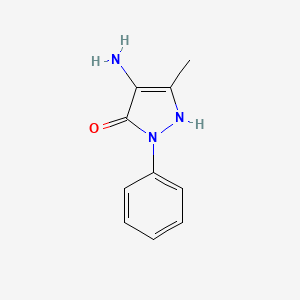
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)

